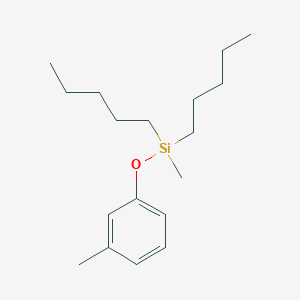![molecular formula C19H38N2O2Sn B14619256 2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate CAS No. 58393-56-9](/img/structure/B14619256.png)
2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. This particular compound is characterized by the presence of a diazonium group, an ethoxy group, and a stannyl group, making it a unique and versatile chemical entity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate typically involves the reaction of an appropriate stannyl precursor with a diazonium salt. The reaction conditions often require a controlled environment to ensure the stability of the diazonium group. Common reagents used in the synthesis include ethyl diazoacetate and tris(2,2-dimethylpropyl)tin chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the diazonium compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of stannyl hydrides.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents such as hydrogen peroxide, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl oxides, while substitution reactions can produce a variety of stannylated organic compounds.
Applications De Recherche Scientifique
2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate involves the interaction of its diazonium group with various molecular targets. The diazonium group can undergo electrophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. The stannyl group can also participate in coordination chemistry, forming complexes with metal ions and other ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diazonio-1-ethoxy-2-(triethylgermyl)ethen-1-olate: Similar in structure but contains a germyl group instead of a stannyl group.
2-Diazonio-1-ethoxy-2-(trimethylsilyl)ethen-1-olate: Contains a silyl group, offering different reactivity and applications.
Uniqueness
2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate is unique due to the presence of the stannyl group, which imparts distinct chemical properties and reactivity. The stannyl group enhances the compound’s ability to participate in organometallic reactions and coordination chemistry, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
58393-56-9 |
|---|---|
Formule moléculaire |
C19H38N2O2Sn |
Poids moléculaire |
445.2 g/mol |
Nom IUPAC |
ethyl 2-diazo-2-[tris(2,2-dimethylpropyl)stannyl]acetate |
InChI |
InChI=1S/3C5H11.C4H5N2O2.Sn/c3*1-5(2,3)4;1-2-8-4(7)3-6-5;/h3*1H2,2-4H3;2H2,1H3; |
Clé InChI |
OVKFSSYXLVLCKP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=[N+]=[N-])[Sn](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


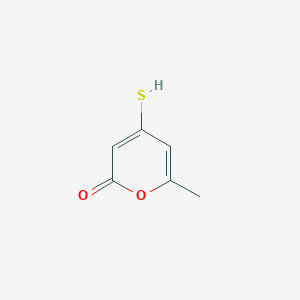
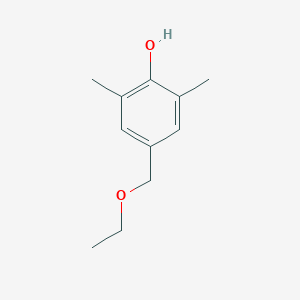
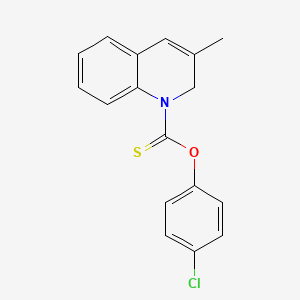
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)


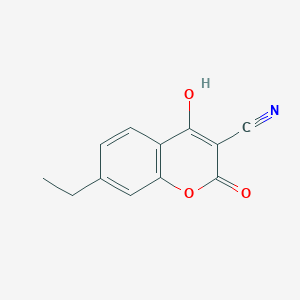
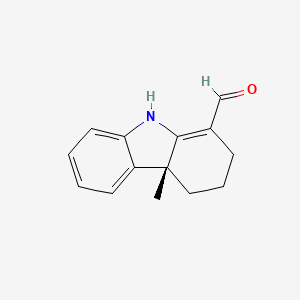
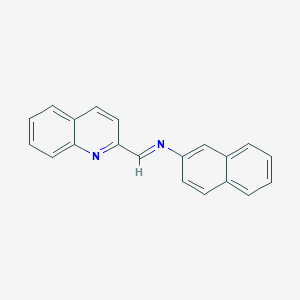

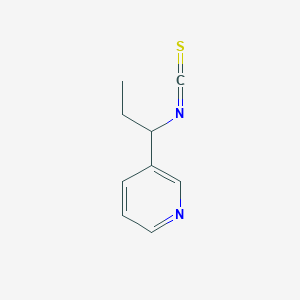
phosphanium chloride](/img/structure/B14619241.png)
